molecular formula C12H18N2 B13197410 Dimethyl(1,2,3,4-tetrahydroquinolin-6-ylmethyl)amine

Dimethyl(1,2,3,4-tetrahydroquinolin-6-ylmethyl)amine

Cat. No.: B13197410
M. Wt: 190.28 g/mol
InChI Key: LGZBMTRATKHPNB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(1,2,3,4-tetrahydroquinolin-6-ylmethyl)amine typically involves the reaction of 1,2,3,4-tetrahydroquinoline with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of high-pressure reactors and advanced catalytic systems can further enhance the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Dimethyl(1,2,3,4-tetrahydroquinolin-6-ylmethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Dimethyl(1,2,3,4-tetrahydroquinolin-6-ylmethyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl(1,2,3,4-tetrahydroquinolin-6-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl(1,2,3,4-tetrahydroquinolin-6-ylmethyl)amine is unique due to its specific combination of the tetrahydroquinoline core and dimethylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

Dimethyl(1,2,3,4-tetrahydroquinolin-6-ylmethyl)amine is a compound belonging to the tetrahydroquinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Tetrahydroquinolines

Tetrahydroquinolines are bicyclic compounds that have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities including antimicrobial , anticancer , and anti-inflammatory effects. The structure of tetrahydroquinolines allows them to interact with various biological targets, making them valuable in medicinal chemistry .

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In vitro assays revealed IC50 values in the low micromolar range for several derivatives, indicating potent anticancer activity .

CompoundCell LineIC50 (µM)
Compound AMDA-MB-231 (breast cancer)0.28
Compound BHCT-116 (colon cancer)0.16
Compound CA549 (lung cancer)0.48

The mechanism of action often involves apoptosis induction and cell cycle arrest at specific phases (G2/M phase), which are critical for halting cancer progression .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that certain tetrahydroquinoline derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including neurodegenerative disorders. Tetrahydroquinoline derivatives have been shown to suppress inflammatory responses in vitro. For example, compounds have been reported to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-induced models .

Case Studies

  • Cytotoxicity in Cancer Models : A study evaluating the cytotoxic effects of various tetrahydroquinoline derivatives found that specific modifications at the nitrogen atom significantly enhanced potency against breast and colon cancer cell lines. The most effective derivatives exhibited IC50 values below 0.3 µM .
  • Antimicrobial Efficacy : In a screening of tetrahydroquinoline derivatives against common bacterial strains, several compounds demonstrated minimum inhibitory concentrations (MICs) in the micromolar range, indicating promising leads for antibiotic development .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many tetrahydroquinoline derivatives act as inhibitors of key enzymes involved in cancer cell metabolism and proliferation.
  • Receptor Modulation : These compounds can modulate receptor activity related to inflammation and apoptosis pathways.
  • Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to mitochondrial dysfunction and subsequent cell death .

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

N,N-dimethyl-1-(1,2,3,4-tetrahydroquinolin-6-yl)methanamine

InChI

InChI=1S/C12H18N2/c1-14(2)9-10-5-6-12-11(8-10)4-3-7-13-12/h5-6,8,13H,3-4,7,9H2,1-2H3

InChI Key

LGZBMTRATKHPNB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC2=C(C=C1)NCCC2

Origin of Product

United States

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